4-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate
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Overview
Description
4-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with chlorophenyl and thio groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-((4-chlorophenyl)thio)benzaldehyde with 1-methylpiperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
4-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine
- 5-Chloro-2-((4-chlorophenyl)thio)benzaldehyde
- 1-Methylpiperazine
Uniqueness
4-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
112446-50-1 |
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Molecular Formula |
C27H30Cl2N2O8S |
Molecular Weight |
613.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C19H22Cl2N2S.2C4H4O4/c1-14(23-11-9-22(2)10-12-23)18-13-16(21)5-8-19(18)24-17-6-3-15(20)4-7-17;2*5-3(6)1-2-4(7)8/h3-8,13-14H,9-12H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
QQNGYAYCJJCTTN-LVEZLNDCSA-N |
Isomeric SMILES |
CC(N1CCN(CC1)C)C2=C(C=CC(=C2)Cl)SC3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)SC2=CC=C(C=C2)Cl)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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